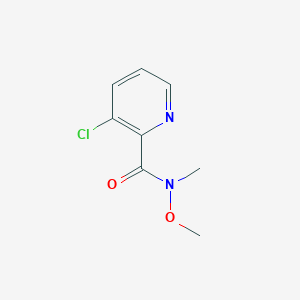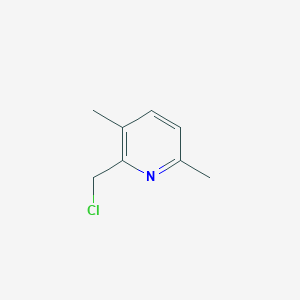
1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride
Vue d'ensemble
Description
1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride is a chemical compound used as a reagent and building block in several synthetic applications . It serves as an intermediate and an excellent catalyst for many condensation reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H26Cl3N3 . The molecular weight of the compound is 306.70 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound. It is known to be used as a reagent and building block in several synthetic applications .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its InChI key is HTMDHBRVDDGQSC-UHFFFAOYSA-N .Applications De Recherche Scientifique
Biological and Pharmacological Properties : A study by Makulska & Jeske (1975) highlighted the spasmolytic and analgesic effects of a compound closely related to "1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride" (Makulska & Jeske, 1975).
Schistosomiasis Treatment : Y. Tung (1957) investigated derivatives of "1-Methyl-4-(3-piperidinylmethyl)piperazine" for their activity against schistosomiasis in animals infected with Schistosoma Japonica (Tung, 1957).
Antidepressant and Antianxiety Properties : Kumar et al. (2017) synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for their antidepressant and antianxiety activities (Kumar et al., 2017).
Antibacterial Properties : Matsumoto & Minami (1975) examined 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives for their antibacterial activity, especially against gram-negative bacteria (Matsumoto & Minami, 1975).
HIV-1 Inhibition : Tagat et al. (2001) discovered a piperazine-based CCR5 antagonist, effective in inhibiting HIV-1 entry and replication (Tagat et al., 2001).
Antihypertensive Properties : Meyer et al. (1989) synthesized 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines and evaluated them for antihypertensive and diuretic activity (Meyer et al., 1989).
Anticonvulsant and Antimicrobial Activities : Aytemir et al. (2004) explored the anticonvulsant and antimicrobial activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, which included the use of substituted piperazine derivatives (Aytemir et al., 2004).
Proteome Analysis Enhancement : Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, improving the detection in mass spectrometry, a technique useful in proteome analysis (Qiao et al., 2011).
Antitumor Activity : Ding et al. (2016) prepared novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which showed significant inhibitory activity against tumor cells (Ding et al., 2016).
Antimicrobial Activity : Nazar et al. (2005) described the antimicrobial activity of a newly synthesized 4-methyl (3-mercapto -4- phenyl -4H- 1,2,4-Triazole –5-yl) methyl piperazine against various pathogenic microorganisms (Nazar et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-4-(piperidin-3-ylmethyl)piperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11;;;/h11-12H,2-10H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDHBRVDDGQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCCNC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine](/img/structure/B3090307.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)

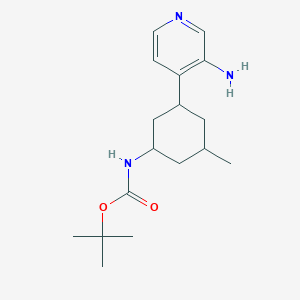

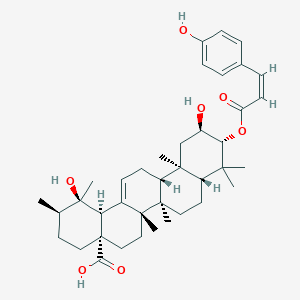
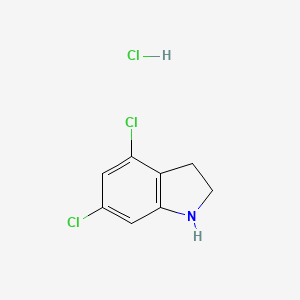
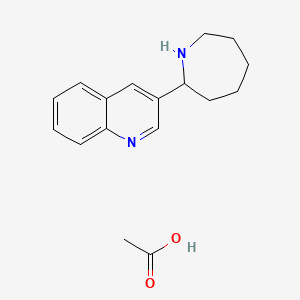
![1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3090343.png)
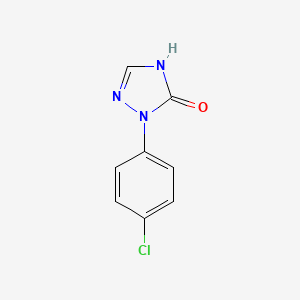
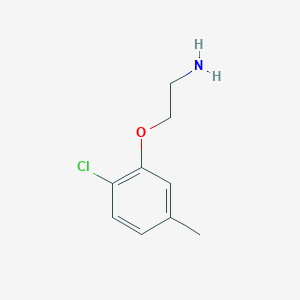
![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)
